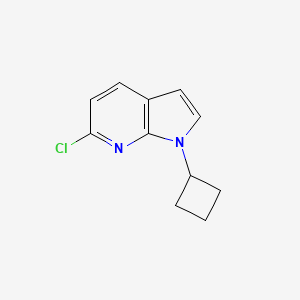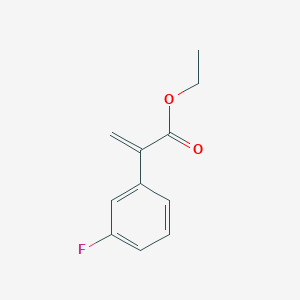![molecular formula C16H20F3NO2 B13678785 1-Boc-3-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13678785.png)
1-Boc-3-[4-(trifluoromethyl)phenyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-3-[4-(trifluoromethyl)phenyl]pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a trifluoromethylphenyl group and a tert-butoxycarbonyl (Boc) protecting group.
Méthodes De Préparation
The synthesis of 1-Boc-3-[4-(trifluoromethyl)phenyl]pyrrolidine typically involves the construction of the pyrrolidine ring followed by the introduction of the trifluoromethylphenyl group and the Boc protecting group. One common synthetic route includes the following steps:
Ring Construction: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors through cyclization reactions.
Functionalization: The preformed pyrrolidine ring is then functionalized by introducing the trifluoromethylphenyl group using appropriate reagents and conditions.
Protection: Finally, the Boc protecting group is introduced to protect the amine functionality during subsequent reactions.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-Boc-3-[4-(trifluoromethyl)phenyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.
Substitution: The trifluoromethylphenyl group can undergo substitution reactions with various nucleophiles or electrophiles.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like trifluoroacetic acid for deprotection. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Boc-3-[4-(trifluoromethyl)phenyl]pyrrolidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biology: The compound is used in the study of biological pathways and interactions due to its structural features.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound finds applications in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Boc-3-[4-(trifluoromethyl)phenyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, influencing their activity. The pyrrolidine ring contributes to the compound’s overall three-dimensional structure, affecting its interaction with biological targets .
Comparaison Avec Des Composés Similaires
1-Boc-3-[4-(trifluoromethyl)phenyl]pyrrolidine can be compared with other similar compounds, such as:
- 1-Boc-3-[3-(trifluoromethyl)phenyl]pyrrolidine
- trans-1-Boc-4-(4-trifluoromethylphenyl)-pyrrolidine-3-carboxylic acid
- Boc-3-[3,4-bis(trifluoromethyl)phenyl]-L-alanine
These compounds share structural similarities but differ in the position and number of trifluoromethyl groups, as well as other substituents. The unique combination of the trifluoromethylphenyl group and the Boc-protected pyrrolidine ring in this compound contributes to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C16H20F3NO2 |
|---|---|
Poids moléculaire |
315.33 g/mol |
Nom IUPAC |
tert-butyl 3-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H20F3NO2/c1-15(2,3)22-14(21)20-9-8-12(10-20)11-4-6-13(7-5-11)16(17,18)19/h4-7,12H,8-10H2,1-3H3 |
Clé InChI |
FFTUADWDIXTTHT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Methyl 8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13678765.png)

![2,8-Dimethylimidazo[1,2-b]pyridazine](/img/structure/B13678787.png)



![2-(2-Methoxyphenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13678795.png)
